molecular formula C14H24ClNO B5399490 2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride

2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride

Cat. No. B5399490
M. Wt: 257.80 g/mol
InChI Key: HKQYNEIVCGQMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride, also known as ibopamine hydrochloride, is a synthetic compound that belongs to the family of benzazepine derivatives. It is a potent dopamine receptor agonist that has been widely used in scientific research for its unique pharmacological properties. In

Mechanism of Action

The mechanism of action of 2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride hydrochloride involves the selective activation of the D1-like dopamine receptors, which are coupled to the Gs protein and stimulate the production of cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates a variety of downstream targets, including ion channels, transcription factors, and cytoskeletal proteins. The activation of the D1-like receptors also leads to the inhibition of the D2-like receptors, which are coupled to the Gi protein and inhibit the production of cAMP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride hydrochloride are diverse and depend on the specific experimental conditions and cell types. In general, 2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride hydrochloride has been shown to increase the production of cAMP, activate PKA, and modulate the activity of ion channels, such as L-type calcium channels and potassium channels. Ibopamine hydrochloride has also been shown to enhance the release of dopamine and other neurotransmitters, such as acetylcholine and glutamate, in various brain regions.

Advantages and Limitations for Lab Experiments

The advantages of 2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride hydrochloride for lab experiments include its high potency, selectivity, and availability. Ibopamine hydrochloride is a highly potent and selective dopamine receptor agonist that can be used at low concentrations to achieve specific effects. Ibopamine hydrochloride is also readily available from commercial sources and can be easily synthesized in the laboratory. The limitations of 2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride hydrochloride for lab experiments include its short half-life, poor solubility, and potential toxicity. Ibopamine hydrochloride has a short half-life of about 2 hours, which limits its duration of action and requires frequent dosing. Ibopamine hydrochloride is also poorly soluble in water and requires organic solvents for preparation. Finally, 2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride hydrochloride has been shown to induce oxidative stress and cell death in some cell types, which may limit its use in certain experimental systems.

Future Directions

The future directions of 2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride hydrochloride research are diverse and include the development of new synthetic analogs, the exploration of its therapeutic potential, and the investigation of its role in neural circuits and behavior. One promising direction is the development of new 2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride analogs that have improved pharmacokinetic and pharmacodynamic properties, such as longer half-life, better solubility, and reduced toxicity. Another direction is the exploration of the therapeutic potential of 2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride hydrochloride in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, addiction, and depression. Finally, the investigation of the role of 2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride hydrochloride in neural circuits and behavior may provide new insights into the mechanisms of dopamine signaling and its role in cognition, motivation, and reward.

Synthesis Methods

The synthesis of 2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride hydrochloride involves a multistep process that starts with the reaction of 3,4-dihydroxybenzaldehyde with 2-amino-4-isopropyltoluene to form the intermediate 2-(4-isopropylbenzyl)amino-3,4-dihydroxybenzaldehyde. This intermediate is then converted to the final product, 2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride hydrochloride, through a series of reactions involving methylation, reduction, and salt formation.

Scientific Research Applications

Ibopamine hydrochloride has been extensively used in scientific research for its unique pharmacological properties. It is a potent dopamine receptor agonist that selectively activates the D1-like receptors, which are involved in the regulation of cognitive function, motivation, and reward. Ibopamine hydrochloride has been used to study the role of dopamine in various physiological and pathological conditions, such as Parkinson's disease, schizophrenia, addiction, and depression.

properties

IUPAC Name

2-methyl-2-[(4-propan-2-ylphenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-11(2)13-7-5-12(6-8-13)9-15-14(3,4)10-16;/h5-8,11,15-16H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQYNEIVCGQMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(C)(C)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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